molecular formula C18H17N5O9 B11110191 N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11110191
M. Wt: 447.4 g/mol
InChI Key: HUVCVWYBCNYTKA-DNTJNYDQSA-N
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Description

N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(E)-1-(2-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide
  • N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

Uniqueness

N-(2-{2-[(E)-1-(2-Hydroxy-3,5-dinitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of both the hydrazone and dinitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

Molecular Formula

C18H17N5O9

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H17N5O9/c1-31-14-4-3-10(6-15(14)32-2)18(26)19-9-16(24)21-20-8-11-5-12(22(27)28)7-13(17(11)25)23(29)30/h3-8,25H,9H2,1-2H3,(H,19,26)(H,21,24)/b20-8+

InChI Key

HUVCVWYBCNYTKA-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)OC

Origin of Product

United States

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